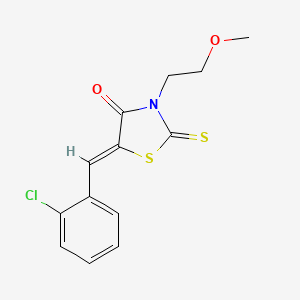![molecular formula C19H19Cl2N5OS B4723849 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as BTA-EG4, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-EG4 is a member of the benzothiadiazole family of compounds, which have been shown to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and PI3K/Akt/mTOR pathways. This compound has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. This compound has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. In addition, this compound has been found to exhibit anti-viral activity against a variety of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide in lab experiments is its ability to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a potentially useful compound for a variety of applications. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could reduce the cost of the compound and make it more widely available for research. Another area of research could focus on the identification of new therapeutic applications for this compound, such as its potential use in the treatment of autoimmune diseases or viral infections. Finally, research could focus on the development of new derivatives of this compound, which could exhibit improved efficacy or reduced toxicity compared to the original compound.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells, as well as inhibiting tumor growth and metastasis. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to exhibit anti-viral activity against a variety of viruses, including HIV, influenza, and herpes simplex virus.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5OS/c20-14-2-1-13(16(21)9-14)11-25-5-7-26(8-6-25)12-19(27)22-15-3-4-17-18(10-15)24-28-23-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIASFSRKCKGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4723800.png)
![8,9-dimethoxy-5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4723806.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-1-naphthylthiourea](/img/structure/B4723808.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4723829.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)

![2-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4723843.png)

![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4723861.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
